Pseudoginsenoside Rh2

Oncology Lung Cancer Apoptosis

Oncology research requires precise chemical probes to dissect structure-activity relationships. Substituting pseudo-G-Rh2 with natural ginsenosides (Rh2, Rg3) is invalid due to C-17 side-chain modifications that fundamentally alter anti-proliferative activity. - **Key application:** Inducer of mitochondrial apoptosis & autophagy (caspase-9/-3 activation) - **Quantified potency:** IC50 = 74.5 µM in A549 NSCLC cells (Ras/Raf/ERK/p53 pathway) - **Stereoisomer availability:** 20E and 20Z forms for SAR studies - **Supply:** mg to g quantities, BCRP inhibition validated for chemo-resistance research

Molecular Formula C36H62O8
Molecular Weight 622.9 g/mol
Cat. No. B10818819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoginsenoside Rh2
Molecular FormulaC36H62O8
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C
InChIInChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3
InChIKeyYCDZBVXSGVWFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudoginsenoside Rh2: Structural & Pharmacological Baseline


Pseudoginsenoside Rh2 (pseudo-G-Rh2) is a semi-synthetic derivative of the protopanaxadiol (PPD)-type ginsenoside Rh2, characterized by a modified C-17 side chain resulting from a mild-condition synthesis involving acetylation, elimination-addition, and saponification [1]. Unlike its natural parent compound, pseudo-G-Rh2 exists in both 20E and 20Z isomeric forms and is defined by its dammarane skeleton with a β-D-glucopyranoside moiety [1]. It is primarily utilized in oncology research as an inducer of mitochondrial apoptosis and autophagy in various human cancer cell lines [2].

Pseudoginsenoside Rh2: Why Substitution Fails


Substituting Pseudoginsenoside Rh2 with its parent compound (Ginsenoside Rh2) or other in-class analogs (e.g., Rg3, Rh1, Compound K) is scientifically invalid due to profound differences in molecular structure, target engagement, and functional outcomes. The C-17 side-chain modification in pseudo-G-Rh2 fundamentally alters its anti-proliferative activity compared to the parent Rh2 across multiple tumor cell lines [1]. Furthermore, even stereoisomers (20E vs. 20Z) of pseudo-G-Rh2 exhibit significantly different antioxidant potencies [2], and the stereochemistry of the related ginsenoside Rh2 epimers dictates opposite effects on platelet aggregation [3]. These quantifiable variations in cytotoxicity, stereoselectivity, and efflux pump inhibition confirm that structural nuance directly translates to divergent biological activity, necessitating compound-specific selection rather than class-based procurement.

Pseudoginsenoside Rh2: Evidence-Based Comparison with Analogs


Anti-Proliferative Potency vs. Parent Rh2 in Lung Cancer

In a direct assessment of cytotoxicity against human lung adenocarcinoma A549 cells, the semi-synthetic derivative pseudo-G-Rh2 exhibits a higher IC50 value (74.5 µM) compared to its parent compound, ginsenoside Rh2, which has a reported IC50 of 48 µM [1][2]. This indicates that the side-chain modification in pseudo-G-Rh2 results in reduced potency in this specific cell line, a critical factor for assay design and compound selection.

Oncology Lung Cancer Apoptosis

Antioxidant Activity Rank Among Pseudo-Ginsenosides

In a comparative study of twelve pseudo-ginsenosides, the antioxidant activity against AAPH-induced hemolysis in rabbit erythrocytes was ranked by IC50 values. (20Z)-pseudo-Rh2 occupies a specific position in the potency hierarchy, exhibiting activity between (20Z)-pseudo-PPD and (20E)-pseudo-PPT [1]. This demonstrates that its antioxidant capacity is neither the strongest nor the weakest in its class, and that its (20Z) isomer is distinct from the (20E) isomer.

Oxidative Stress Erythrocyte Hemolysis Structure-Activity Relationship

Platelet Aggregation: 20S-Rh2 vs. 20R-Rh2

An in vitro study on platelet function revealed a stark stereoselective difference between ginsenoside Rh2 epimers. The 20S-Rh2 isomer was found to significantly promote ADP-induced platelet aggregation, whereas its 20R-Rh2 epimer exhibited no such effect [1]. This highlights the critical importance of stereochemistry for this biological activity.

Cardiovascular Platelet Function Stereochemistry

BCRP Inhibition Potency vs. Other Ginsenosides

An evaluation of ginsenosides as inhibitors of the breast cancer resistance protein (BCRP) revealed a clear potency hierarchy. In MCF-7/MX cells overexpressing BCRP, the metabolite Rh2 was found to enhance the cytotoxicity of mitoxantrone, with a potency second only to PPD and greater than PPT [1]. In contrast, the ginsenosides Rg3, Rg1, and Rh1 were completely ineffective in this assay [1].

Drug Resistance BCRP/ABCG2 Chemosensitization

Pseudoginsenoside Rh2: Research Applications


SAR Studies of Ginsenoside Derivatives

Pseudoginsenoside Rh2 is an ideal candidate for SAR studies focused on the C-17 side chain of dammarane-type saponins. Researchers can procure pseudo-G-Rh2 alongside its parent compound, Ginsenoside Rh2, and its 20Z isomer to quantitatively dissect how this specific structural modification alters anti-proliferative activity across a panel of cancer cell lines, as demonstrated by the foundational synthesis study [1].

Stereoselective Effects in Antioxidant & Platelet Assays

Given the documented stereoselectivity in both antioxidant hemolysis protection (20Z vs. 20E) [1] and platelet aggregation (20S vs. 20R) , pseudo-G-Rh2 and its related epimers are powerful tools for studying the role of stereochemistry in biological systems. Procurement of specific isomers is essential for studies aiming to link 3D molecular conformation to specific functional outcomes in cardiovascular or redox biology models.

MDR Reversal via BCRP Modulation

For research focused on overcoming chemotherapy resistance, pseudo-G-Rh2 (or its metabolite Rh2) should be selected over other common ginsenosides like Rg3 or Rh1 due to its specific and quantifiable potency in inhibiting BCRP-mediated drug efflux [1]. This makes it a valuable chemical probe for experiments designed to test the sensitization of drug-resistant cancer cells to conventional chemotherapeutics like mitoxantrone.

Apoptotic Pathways in Lung Adenocarcinoma

Researchers investigating the Ras/Raf/ERK/p53 signaling cascade in non-small cell lung cancer can utilize pseudo-G-Rh2 as a specific chemical inducer. Its well-defined mechanism of action in A549 cells—involving mitochondrial membrane potential loss and activation of caspases-9 and -3 [1]—provides a validated tool for dissecting this pathway. The known IC50 of 74.5 µM in this cell line [1] allows for precise dosing in downstream mechanistic experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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